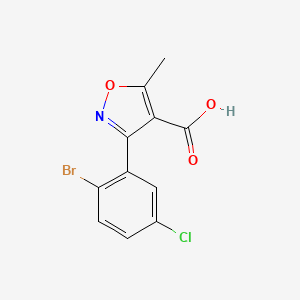
1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a piperidine ring fused to a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of piperidine derivatives with tetrahydroquinoline precursors. One common method includes the acylation of piperidine with a suitable acyl chloride, followed by cyclization to form the tetrahydroquinoline ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, toluene, ethanol
- Catalysts: Triethylamine, palladium on carbon
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted piperidine compounds .
Scientific Research Applications
1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid: Similar structure but with an additional carboxylic acid group.
1-(Piperidine-4-carbonyl)piperidin-4-one: Contains a ketone group instead of the tetrahydroquinoline ring.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Features a tert-butoxycarbonyl protecting group.
Uniqueness
1-(Piperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is unique due to its fused ring structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(piperidin-4-yl)methanone |
InChI |
InChI=1S/C15H20N2O/c18-15(13-7-9-16-10-8-13)17-11-3-5-12-4-1-2-6-14(12)17/h1-2,4,6,13,16H,3,5,7-11H2 |
InChI Key |
KFQIOICJRBZETB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


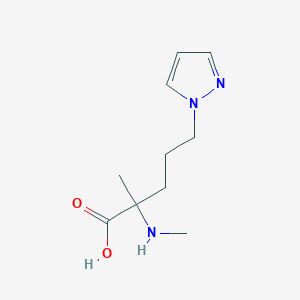
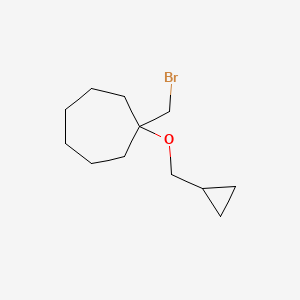
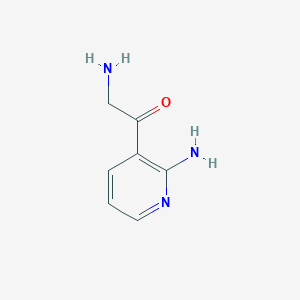
![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B15325579.png)


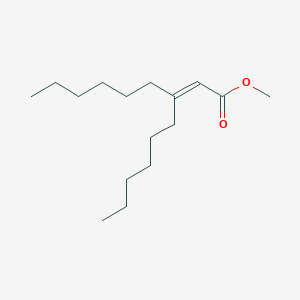
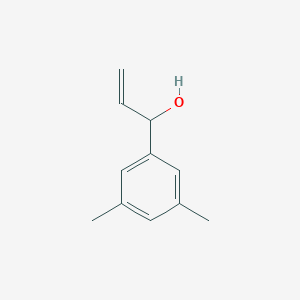
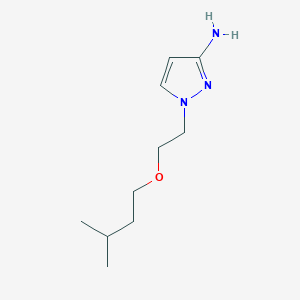

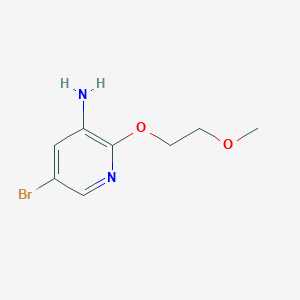
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)

